

An In-depth Technical Guide to 2-(3-methoxyphenethyl)phenol

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Compound of Interest

Compound Name: 2-[2-(3-Methoxyphenyl)ethyl]phenol

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Introduction

2-(3-methoxyphenethyl)phenol is a key synthetic intermediate, most notably in the manufacturing of the antiplatelet and antithrombotic drug, Sarpogrelate.[1] Sarpogrelate hydrochloride is a selective 5-HT_{2A} receptor antagonist used to improve ischemic symptoms associated with chronic arterial occlusive disease.[1] Understanding the chemical properties, synthesis, and biological context of 2-(3-methoxyphenethyl)phenol is crucial for process optimization, impurity profiling, and the development of related compounds. This guide provides a comprehensive overview of its chemical structure, synthesis, and known and potential biological relevance.

Chemical Structure and Properties

2-(3-methoxyphenethyl)phenol is a bibenzyl derivative characterized by a phenol ring linked by an ethyl bridge to a 3-methoxyphenyl group.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	2-[2-(3-methoxyphenyl)ethyl]phenol	[2]
Synonyms	2-(3-Methoxyphenethyl)phenol, o-(3-methoxyphenethyl)phenol	[2]
CAS Number	167145-13-3	[2]
Molecular Formula	C ₁₅ H ₁₆ O ₂	[2]
Molecular Weight	228.29 g/mol	[3]
Appearance	White to almost white powder or crystal	[3]
Melting Point	45.0 to 52.4 °C	[1]
SMILES	<chem>COc1cccc(CCc2ccccc2O)c1</chem>	[3]
InChI Key	HGQQRAXOBYWKDV-UHFFFAOYSA-N	[3]

Spectroscopic Characterization (Predicted)

While detailed, experimentally-derived spectra from peer-reviewed literature are not readily available for this specific intermediate, the following tables outline the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-6.70	m	8H	Aromatic protons
~4.80	s (br)	1H	Phenolic -OH
~3.80	s	3H	Methoxy (-OCH ₃) protons
~2.95	m	4H	Ethylene bridge (-CH ₂ -CH ₂ -) protons

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~160	C-OCH ₃ (aromatic)
~155	C-OH (aromatic)
~144	Quaternary aromatic C
~130-112	Aromatic CH carbons
~55	-OCH ₃ carbon
~38	Ethylene bridge C
~35	Ethylene bridge C

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3500-3300 (broad)	O-H stretch (phenolic)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1600, 1480	C=C stretch (aromatic ring)
1250	C-O stretch (aryl ether)
1150	C-O stretch (phenol)

Table 5: Predicted Mass Spectrometry (EI) Fragmentation

m/z	Proposed Fragment
228	[M] ⁺ (Molecular Ion)
121	[C ₈ H ₉ O] ⁺ (tropylium ion from methoxybenzyl cleavage)
107	[C ₇ H ₇ O] ⁺ (cleavage at the ethyl bridge)

Synthesis of 2-(3-methoxyphenethyl)phenol

Several synthetic routes for 2-(3-methoxyphenethyl)phenol have been described, primarily in the patent literature, reflecting its importance as a pharmaceutical intermediate. Below are detailed experimental protocols for two common approaches.

Wittig-Horner Reaction Pathway

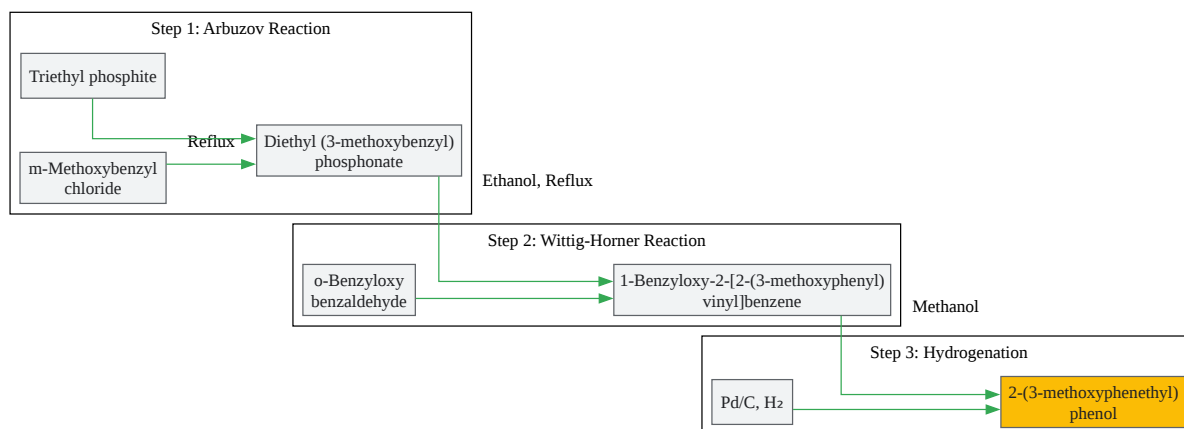
This pathway involves the reaction of a phosphonate with an aldehyde to form an alkene, which is subsequently reduced.

Experimental Protocol:

- Phosphonate Formation (Arbuzov Reaction):** m-Methoxybenzyl chloride is reacted with triethyl phosphite. The mixture is heated to reflux for approximately 1.5 hours. After the

reaction is complete, excess triethyl phosphite is removed under reduced pressure to yield the diethyl phosphonate intermediate.

- **Wittig-Horner Reaction:** To the resulting phosphonate, o-benzyloxybenzaldehyde and absolute ethanol are added. The reaction is refluxed for 8 hours.[4] This step forms the stilbene derivative, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.
- **Hydrogenation:** The crude vinyl benzene derivative is dissolved in methanol (e.g., 80% in water). A palladium on carbon catalyst (5% Pd/C) is added. The mixture is subjected to hydrogenation under pressure (e.g., 15 atm) until hydrogen uptake ceases.[4]
- **Work-up and Purification:** The catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting product can be purified by crystallization from a solvent like petroleum ether to yield 2-(3-methoxyphenethyl)phenol as a white solid.[4]



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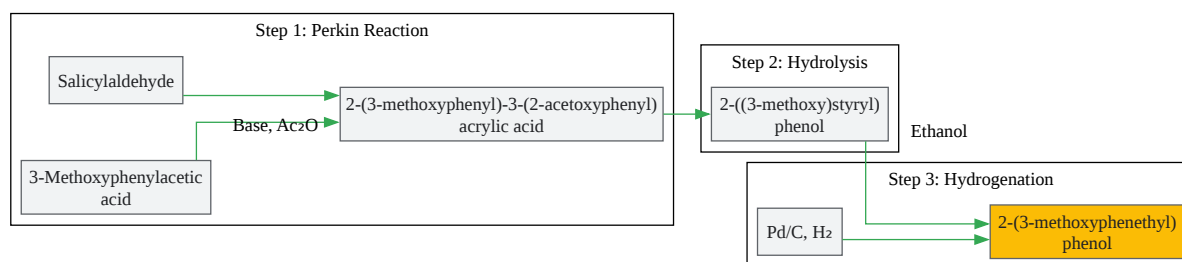
Caption: Wittig-Horner synthesis workflow.

Perkin Reaction and Hydrogenation Pathway

This alternative route utilizes the Perkin reaction to form a substituted acrylic acid, which is then decarboxylated and reduced.

Experimental Protocol:

- **Perkin Reaction:** 3-Methoxyphenylacetic acid and salicylaldehyde are reacted in the presence of an organic base (e.g., triethylamine) and acetic anhydride to yield 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid.
- **Hydrolysis:** The resulting acrylic acid derivative is hydrolyzed to give 2-((3-methoxy)styryl)phenol.
- **Catalytic Hydrogenation:** The styryl phenol is dissolved in a suitable solvent such as absolute ethanol or ethyl acetate. A 5% Palladium on carbon (Pd/C) catalyst is added. The reaction is carried out under normal temperature and pressure with hydrogen for 8-10 hours.
- **Purification:** After the reaction is complete, the Pd/C catalyst is filtered off. The solvent is concentrated under reduced pressure to yield a colorless oil. Addition of petroleum ether and stirring induces the precipitation of the solid product, which is then filtered and dried to give 2-(3-methoxyphenethyl)phenol with a reported yield of 89-95%.



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Caption: Perkin reaction and hydrogenation workflow.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and modulated signaling pathways of 2-(3-methoxyphenethyl)phenol are limited in publicly available literature. Its primary role is as a precursor in the synthesis of Sarpogrelate. However, based on its structural class (bibenzyl) and related methoxyphenol compounds, some potential biological activities can be inferred.

Relevance as a Sarpogrelate Intermediate

The synthesis of Sarpogrelate from 2-(3-methoxyphenethyl)phenol typically involves etherification of the phenolic hydroxyl group with epichlorohydrin, followed by reaction with dimethylamine and subsequent esterification with succinic anhydride. The final product, Sarpogrelate, is a potent and selective 5-HT_{2A} receptor antagonist, which underlies its antiplatelet and antithrombotic effects.

Potential Biological Activities of Bibenzyl and Methoxyphenol Scaffolds

- **Antioxidant Activity:** Phenolic compounds, including bibenzyls, are known for their antioxidant properties.^[5] The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals. The methoxy group can also contribute to the antioxidant capacity of phenolic acids.^[6]
- **Anti-inflammatory Activity:** Various bibenzyl derivatives have demonstrated anti-inflammatory properties.^[5] Some methoxyphenol compounds have been shown to inhibit inflammatory responses.
- **Cytotoxic Activity:** Certain bis-bibenzyls have shown cytotoxic effects against various human cancer cell lines.^[3] For instance, some bibenzyls have displayed activity against leukemia cells.^{[3][7]}
- **Neuroprotective Effects:** Some O-glycosylated bibenzyls have been reported to possess neuroprotective activity.^[8]

It is important to emphasize that these are general activities of related compound classes, and specific studies on 2-(3-methoxyphenethyl)phenol are required to confirm any of these potential biological effects.

Conclusion

2-(3-methoxyphenethyl)phenol is a well-defined chemical entity with established synthetic routes, driven by its crucial role as an intermediate in the production of Sarpogrelate. While its direct biological activities are not extensively documented, its structural motifs suggest potential for antioxidant, anti-inflammatory, and other pharmacological properties characteristic of the bibenzyl and methoxyphenol classes of compounds. This technical guide provides a foundational understanding for researchers working with this compound, highlighting the established synthesis protocols and pointing towards areas where further investigation into its biological profile may be warranted.

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